molecular formula C12H18N2O2 B2655444 Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate CAS No. 1557797-41-7

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

Cat. No.: B2655444
CAS No.: 1557797-41-7
M. Wt: 222.288
InChI Key: JOYWDDRYKFMBOO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is a substituted benzoate ester of significant value in chemical research and development. Its primary research application is as a versatile precursor in the synthesis of novel azo compounds, which are of high interest in the field of dye and materials chemistry . The compound's structure, featuring both amino and isopropylamino functional groups, makes it a suitable diazo component for coupling with other molecules, such as pharmaceuticals including salbutamol sulphate and pyridoxine hydrochloride, to create new compounds for analytical and spectroscopic studies . These resultant azo derivatives are subsequently characterized by advanced techniques including IR and mass spectrometry, and their electronic spectra are investigated for acid-base properties, isobestic points, and solvent effects . Structurally related benzoate esters are known to be investigated as intermediates for compounds with potential biological activity, highlighting the value of this chemical scaffold in medicinal chemistry research . The mechanism of action for related compounds, such as the local anesthetic benzocaine (ethyl 4-aminobenzoate), involves the inhibition of voltage-gated sodium channels on neuronal membranes, which prevents the initiation and conduction of nerve impulses, leading to a localized loss of sensation . Researchers can utilize this compound to explore similar structure-activity relationships or to develop new chemical entities. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional or governmental safety protocols.

Properties

IUPAC Name

ethyl 4-amino-3-(propan-2-ylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-16-12(15)9-5-6-10(13)11(7-9)14-8(2)3/h5-8,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYWDDRYKFMBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate typically involves the reaction of 4-nitrobenzoic acid with isopropylamine, followed by reduction and esterification. The general steps are as follows:

    Nitration: 4-nitrobenzoic acid is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The resulting 4-amino-3-nitrobenzoic acid is reacted with isopropylamine to form the corresponding amide.

    Esterification: Finally, the amide is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Agents

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate has been explored for its antimicrobial properties. Researchers have synthesized various derivatives to enhance activity against bacterial strains. For instance, modifications of the para-amino group have shown increased efficacy against resistant strains of bacteria, making these compounds valuable in addressing antibiotic resistance issues in clinical settings .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis and other autoimmune disorders . The structural modifications involving the amino and benzoate groups are crucial for enhancing these biological activities.

1.3 Cancer Therapeutics

Recent studies have highlighted the compound's potential as a chemotherapeutic agent. This compound and its derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells . Molecular docking studies suggest that these compounds can effectively bind to specific targets involved in cancer progression.

Material Science Applications

2.1 Electro-optical Applications

The growth of this compound crystals has been reported for their potential use in electro-optical devices. These crystals exhibit favorable optical properties, making them suitable for applications in photonics and optoelectronics . The controlled synthesis of high-purity crystals is essential for optimizing their performance in electronic components.

2.2 Polymer Chemistry

In polymer chemistry, derivatives of this compound are being studied as additives to enhance the mechanical properties of polymers. Their incorporation into polymer matrices can improve thermal stability and tensile strength, which is beneficial for developing advanced materials with specific performance criteria .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with para-nitrobenzoic acid or its derivatives.
  • Reduction Reaction : The nitro group is reduced to an amino group using reducing agents such as lithium aluminum hydride.
  • Esterification : The resulting amino compound is then esterified with ethyl chloroformate to yield ethyl 4-amino-3-benzoate.
  • Final Modification : Further amination with propan-2-amine leads to the final product.

Case Study 1: Antimicrobial Activity

A study conducted on a series of synthesized derivatives demonstrated that modifications at the amino group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In vitro assays showed that certain derivatives of this compound reduced TNF-alpha levels by over 80% in activated macrophages, suggesting strong anti-inflammatory properties suitable for further development into therapeutic agents for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its analgesic properties may be due to its ability to block pain receptors or inhibit the release of pain-inducing substances.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Ethyl 4-(Carbamoylamino)Benzoate Derivatives
  • Structure: These compounds (e.g., ethyl 4-(carbamoylamino)benzoate) replace the amino and isopropylamino groups with a carbamoyl substituent.
  • Such derivatives were studied as aquaporin-3 and -7 inhibitors, suggesting their utility in modulating membrane channels .
Pyridazine/Isoxazole-Substituted Analogues
  • Examples: I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) .
  • However, these groups may reduce solubility compared to the target compound’s amino/isopropylamino motifs .
Fluorinated Derivatives
  • Examples: Compounds 33–35 (e.g., ethyl 4-((1,1,1,2-tetrafluoro-3-(methyl(phenyl)amino)propan-2-yl)oxy)benzoate) incorporate tetrafluoropropan-2-yloxy linkages .
  • Impact of Fluorine : Fluorine atoms increase lipophilicity and metabolic stability, which could enhance bioavailability but may also introduce synthetic challenges (e.g., lower yields, as seen in compound 35: 37% yield) .

Physicochemical Properties

Compound Molecular Weight Physical State Solubility CCS (Ų, [M+H]+)
Target Compound 222.14 Not reported Not reported 152.0
Ethyl 4-(Carbamoylamino) ~240–260 Solid/Oil Moderate (polar solvents) N/A
Compound 33 385 Yellow oil Lipophilic N/A
I-6230 ~350 Solid Low (aromatic systems) N/A
Ethoxylated Derivative 1266.6 Viscous liquid Water-soluble N/A
  • Ethoxylated Ethyl-4-Aminobenzoate: A polymerized derivative (C₅₉H₁₁₁NO₂₇) with 25 ethoxylate units, exhibiting high water solubility due to extensive oxygen-rich chains. This contrasts sharply with the target compound’s lower polarity .

Biological Activity

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate, also known as a derivative of ethyl 4-aminobenzoate, has garnered attention in scientific research for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Nitration : 4-nitrobenzoic acid is nitrated to introduce a nitro group.
  • Reduction : The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon.
  • Amidation : The resulting 4-amino-3-nitrobenzoic acid is reacted with isopropylamine.
  • Esterification : The amide is esterified with ethanol in the presence of an acid catalyst to yield the final compound.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. In vitro tests have indicated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) assays revealed that the compound exhibits significant antibacterial properties, outperforming some conventional antibiotics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It may inhibit inflammatory pathways by blocking specific enzymes involved in the inflammatory response, thereby reducing symptoms associated with conditions like arthritis and other inflammatory disorders .

Analgesic Properties

The compound's mechanism of action suggests it may function as an analgesic , potentially through the inhibition of pain receptors or modulation of pain-inducing substances. Studies indicate that it may provide relief from pain comparable to established analgesics .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Receptor Interaction : It may bind to specific receptors involved in pain and inflammation, altering their activity.
  • Enzyme Inhibition : The compound can inhibit enzymes that play critical roles in inflammatory processes, leading to reduced symptoms .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial efficacy of this compound against E. coli and S. aureus. The results showed a notable reduction in bacterial growth at concentrations as low as 50 µg/ml, indicating its potential as a therapeutic agent in treating bacterial infections .
  • Anti-inflammatory Assessment :
    • In a controlled experiment, the compound was administered to animal models exhibiting signs of inflammation. Results demonstrated a significant decrease in inflammatory markers compared to control groups, supporting its use in managing inflammatory diseases .

Q & A

Q. How can stereochemical outcomes (e.g., enantiomeric excess) be quantified for derivatives of this compound?

  • Methodological Answer : Use chiral stationary-phase HPLC (e.g., Daicel OD-3 column) with CO2_2/EtOH mobile phases to resolve enantiomers. Compare retention times and integrate peak areas to calculate ee (%) . Circular dichroism (CD) spectroscopy may corroborate absolute configurations.

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